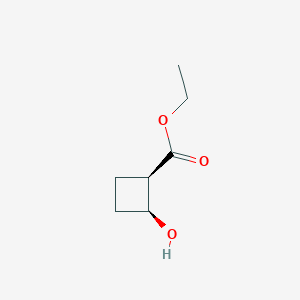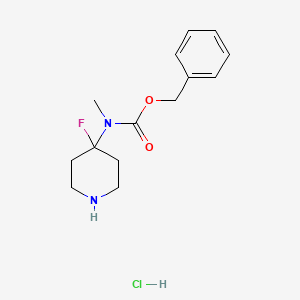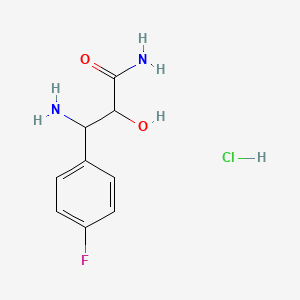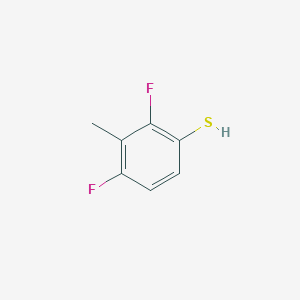![molecular formula C10H8N2O3S B13093164 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)
1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone is a heterocyclic compound featuring a benzothiophene core substituted with amino and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone typically involves multi-step organic reactions. One common method starts with the nitration of benzo[b]thiophene to introduce the nitro group. This is followed by amination to introduce the amino group. The final step involves the acylation of the amino-nitrobenzo[b]thiophene derivative to form the ethanone moiety.
Example Synthetic Route:
Nitration: Benzo[b]thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzo[b]thiophene.
Amination: The nitro compound is then reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acylation: The amino-nitrobenzo[b]thiophene is acylated using acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like thionyl chloride or bromine for halogenation reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of nitro and amino groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)methanone
- 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)propanone
- 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)butanone
Comparison
Compared to its analogs, 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone may exhibit unique properties due to the specific positioning of the ethanone group. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H8N2O3S |
|---|---|
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
1-(3-amino-5-nitro-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8N2O3S/c1-5(13)10-9(11)7-4-6(12(14)15)2-3-8(7)16-10/h2-4H,11H2,1H3 |
Clave InChI |
GWTCYFJWCNKXBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13093082.png)
![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)
![(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13093108.png)

![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)



![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)

![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)

![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)

